Proline benzyl ester hydrochloride CAS number and properties
Proline benzyl ester hydrochloride CAS number and properties
An In-Depth Technical Guide to Proline Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Proline benzyl ester hydrochloride, a critical reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary applications, with a focus on peptide synthesis and organocatalysis.
Compound Identification and Properties
L-Proline benzyl ester hydrochloride is an esterified derivative of the naturally occurring amino acid L-proline.[1] The benzyl ester group serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt form enhances its stability and solubility, making it a stable, crystalline solid that is easy to handle and store.[1][2]
Chemical and Physical Data
The key chemical and physical properties of L-Proline benzyl ester hydrochloride are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅NO₂·HCl or C₁₂H₁₆ClNO₂ | [1][3][4][5][6][7] |
| Molecular Weight | 241.71 - 241.72 g/mol | [1][2][3][5][6] |
| Appearance | White to off-white crystalline powder | [1][8][9] |
| Melting Point | 142 - 151 °C (decomposes) | [5][10][11][12][13] |
| Boiling Point | 309 °C at 760 mmHg | [14] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1][8][10][15] |
| Specific Rotation [α] | -41.0° to -48° (c=1, in Methanol or H₂O) | [10][12][15] |
| Purity | Typically ≥ 98% (HPLC) | [1][10][13] |
| Stability | Stable under recommended storage conditions, but is hygroscopic. | [1][8][16][17] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in tightly sealed containers, protected from moisture.[1][8] | [1][8] |
Synthesis of L-Proline Benzyl Ester Hydrochloride
One of the most common and established methods for synthesizing L-Proline benzyl ester hydrochloride is the esterification of L-proline with benzyl alcohol using thionyl chloride.[2][5]
Experimental Protocol: Thionyl Chloride-Mediated Esterification
Materials:
-
L-proline
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Nitrogen gas supply
-
Reaction flask and standard glassware
Procedure: [5]
-
Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL, 651 mmol) to 0 °C in a suitable reaction flask.
-
Slowly add thionyl chloride (e.g., 7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol while stirring.
-
Add L-proline (e.g., 5.0 g, 43.4 mmol) to the mixture.
-
Maintain the reaction at 0 °C with continuous stirring under a nitrogen atmosphere for 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.
-
Upon completion, slowly pour the reaction mixture into a larger volume of diethyl ether (e.g., 300 mL) to induce precipitation.
-
Store the mixture at -20 °C for several days (e.g., 7 days) to facilitate complete crystallization.
-
Collect the resulting white solid precipitate by filtration.
-
Wash the collected solid with diethyl ether and dry it under a vacuum to yield L-proline benzyl ester hydrochloride.
This protocol typically results in a high yield (around 93%) of the desired product.[5] Alternative synthetic routes include catalytic esterification using hydrogen chloride gas and metal chlorides.[2][18]
Applications in Scientific Research
L-Proline benzyl ester hydrochloride is a versatile compound with significant applications in peptide chemistry and asymmetric synthesis.
Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in peptide synthesis, particularly in solution-phase methodologies.[1][2][3] The benzyl ester group effectively masks the carboxylic acid of proline, preventing undesirable self-polymerization and allowing the free secondary amine of the pyrrolidine ring to form a peptide bond with another amino acid.[2] The benzyl protecting group can be selectively removed later via catalytic hydrogenation.[2]
The general workflow for its use in solution-phase peptide synthesis is outlined below.
Caption: Workflow for using L-Proline benzyl ester hydrochloride in solution-phase peptide synthesis.
Organocatalysis and Chiral Synthesis
While L-proline itself is a well-known organocatalyst, its derivatives, often prepared from the benzyl ester, are developed to overcome limitations like poor solubility in organic solvents.[2][19] L-Proline benzyl ester hydrochloride serves as a crucial chiral precursor for creating more complex and tailored catalysts used in asymmetric synthesis.[2] These catalysts are instrumental in reactions such as aldol reactions, Mannich reactions, and Michael additions.[19]
The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the proline catalyst with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then reacts enantioselectively with an electrophile.
Caption: Generalized mechanism of enamine catalysis using a proline-derived catalyst.
Safety and Handling
L-Proline benzyl ester hydrochloride is considered hazardous and may cause skin and serious eye irritation.[16][17] It is also hygroscopic, meaning it absorbs moisture from the air.[8][16][17]
-
Handling: Use in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][16] Wash hands and any exposed skin thoroughly after handling.[16] Avoid dust formation and inhalation.[20]
-
Storage: Store in a dry, cool, and well-ventilated place.[1][8] Keep the container tightly closed and, if possible, under an inert atmosphere like nitrogen to prevent moisture absorption.[10][16]
-
Incompatible Materials: Avoid strong oxidizing agents.[16][20]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[17][20]
References
- 1. valencelabs.co [valencelabs.co]
- 2. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Proline benzyl ester hydrochloride | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Proline benzyl ester, HCl | CymitQuimica [cymitquimica.com]
- 8. guidechem.com [guidechem.com]
- 9. prominentadvancedsynthesis.com [prominentadvancedsynthesis.com]
- 10. L-Proline Benzyl Ester Hydrochloride | 16652-71-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]
- 12. L -Proline benzyl ester 98 16652-71-4 [sigmaaldrich.com]
- 13. labproinc.com [labproinc.com]
- 14. molbase.com [molbase.com]
- 15. L-Proline benzyl ester hydrochloride CAS#: 16652-71-4 [m.chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]
- 19. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 20. chemicalbook.com [chemicalbook.com]
